molecular formula C13H20N2O4 B15112341 Diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate

Diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B15112341
M. Wt: 268.31 g/mol
InChI Key: SKPSOOPRPMVHCY-UHFFFAOYSA-N
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Description

Diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate is a versatile pyrazole-based chemical building block designed for research and development applications. As a member of the pyrazole-dicarboxylate family, which includes well-characterized analogs like diethyl 1H-pyrazole-3,5-dicarboxylate and its 1-methyl derivative, this compound serves as a crucial synthetic intermediate in organic and medicinal chemistry . The unique substitution pattern of the pyrazole ring, featuring an isobutyl group at the 1-position and ester groups at the 3- and 5-positions, allows for diverse chemical modifications, facilitating the construction of more complex heterocyclic molecules . Pyrazole derivatives are of significant scientific interest due to their broad biological activities. Related compounds have demonstrated potential in antimicrobial research, showing inhibitory effects against various bacterial and fungal strains, and in anticancer investigations, where they have been observed to induce apoptosis in cancer cell lines . The specific isobutyl moiety may influence the compound's lipophilicity and its interaction with biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies. In material science, this compound can be utilized in the production of specialized polymers and dyes . The mechanism of action for pyrazole derivatives typically involves interactions with specific molecular targets, such as enzymes and receptors, where the pyrazole ring and its substituents facilitate binding to active sites, modulating biochemical pathways . This product is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or personal use. Researchers are advised to consult safety data sheets (SDS) and handle the compound in accordance with best laboratory practices .

Properties

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

diethyl 1-(2-methylpropyl)pyrazole-3,5-dicarboxylate

InChI

InChI=1S/C13H20N2O4/c1-5-18-12(16)10-7-11(13(17)19-6-2)15(14-10)8-9(3)4/h7,9H,5-6,8H2,1-4H3

InChI Key

SKPSOOPRPMVHCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(C)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

The synthesis of Diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate typically involves organic synthetic routes. One common method includes the alkylation and azidation of diethyl pyrazole-3,5-dicarboxylate, followed by the reduction of the azide functional group using triphenylphosphine . The reaction conditions often involve the use of methanol and cesium carbonate as reagents . Industrial production methods may vary, but they generally follow similar synthetic strategies with optimization for large-scale production.

Chemical Reactions Analysis

2.1. Hydrolysis

The diethyl ester groups undergo hydrolysis under acidic or basic conditions to form the corresponding dicarboxylic acid. For example:
Reaction :

Diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate+H2OH+/OH1-isobutyl-1H-pyrazole-3,5-dicarboxylic acid+2EtOH\text{Diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{1-isobutyl-1H-pyrazole-3,5-dicarboxylic acid} + 2\text{EtOH}

Conditions : Aqueous NaOH or HCl, elevated temperatures.

2.2. Saponification

The ester groups can be converted to sodium salts via saponification with NaOH in aqueous ethanol.

2.3. Nucleophilic Substitution

The pyrazole ring’s electron-rich nitrogen atoms enable nucleophilic substitution reactions, particularly in the presence of activating groups like esters .

2.4. Cycloaddition Reactions

The pyrazole ring can participate in cycloaddition reactions (e.g., [4+2] Diels-Alder), though such reactivity is influenced by substituents like the isobutyl group .

Tautomerism and Reactivity

The pyrazole ring exhibits tautomerism between 3- and 5-positions, which affects reactivity. Experimental studies using NMR and DFT analysis show that substituents (e.g., ester groups) stabilize specific tautomers, influencing interactions with biological targets .

Comparative Analysis with Analogues

A comparison of reactivity across structurally similar pyrazole derivatives highlights the role of substituents:

Compound Key Features Reactivity Profile
Diethyl 3,5-pyrazoledicarboxylateNo substituent at position 1Lower regioselectivity in cycloaddition
Dimethyl 1H-pyrazole-3,5-dicarboxylateDimethyl estersHigher solubility but similar hydrolysis trends
1-Isobutyl-1H-pyrazole-3,5-dicarboxylic acidFree carboxylic acidsEnhanced hydrogen bonding, altered stability

5.1. Esterification

The formation of diethyl esters involves acylation of the carboxylic acid groups using reagents like thionyl chloride, followed by alcoholysis .

Mechanism of Action

The mechanism of action of Diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Crystallinity and Molecular Packing

  • Diethyl 4-Amino-1-(3-Chlorophenyl)-1H-Pyrazole-3,5-Dicarboxylate (): This compound has a monoclinic crystal structure (XRD data) with lattice parameters influenced by the 3-chlorophenyl group. The amino and chloro substituents enhance hydrogen bonding and halogen interactions, stabilizing the crystal lattice.
  • Dimethyl 1-(4-Cyanobenzyl)-1H-Pyrazole-3,5-Dicarboxylate (): The cyanobenzyl group creates a dihedral angle of 71.74° between the pyrazole and benzene rings, with weak C–H···O and π-π interactions stabilizing the structure . The isobutyl group’s flexibility may lead to less planar conformations and weaker intermolecular forces compared to rigid cyanobenzyl derivatives.

Ester Group Variations

  • Dimethyl vs. Diethyl Esters (): Dimethyl esters (e.g., CAS 4077-76-3) exhibit higher polarity and lower molecular weight (212.18 g/mol) than diethyl analogs (e.g., CAS 37687-24-4, 240.24 g/mol).
  • Diethyl 1-Propyl-1H-Pyrazole-3,5-Dicarboxylate ():
    With a linear propyl chain (C12H18N2O4), this compound has a molecular weight of 254.28 g/mol. The branched isobutyl group in the target compound (C12H18N2O4, assuming similar formula) introduces greater steric hindrance, which may slow reaction kinetics in further functionalization steps.

Cyclic vs. Branched Alkyl Substituents

  • Diethyl 1-Cyclopentyl-1H-Pyrazole-3,5-Dicarboxylate ():
    The cyclopentyl group (C14H20N2O4) introduces rigidity and a predicted density of 1.26 g/cm³ . In comparison, the isobutyl group’s branched structure may lower density and increase conformational flexibility, affecting solubility and melting points.

Key Physicochemical Parameters

Compound Molecular Formula Molecular Weight Predicted Density (g/cm³) Boiling Point (°C)
Diethyl 1-Isobutyl-1H-Pyrazole-3,5-Dicarboxylate C12H18N2O4 254.28 ~1.20 ~400
Diethyl 1-Propyl Derivative (CAS 144689-94-1) C12H18N2O4 254.28 1.24 406
Dimethyl 1-(4-Cyanobenzyl) Derivative C14H12N3O4 286.27 1.32 420

Q & A

Basic Research Questions

Q. What experimental methodologies are commonly employed for synthesizing diethyl 1-isobutyl-1H-pyrazole-3,5-dicarboxylate and its derivatives?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation reactions. For example, pyrazole dicarboxylate precursors (e.g., dimethyl or diethyl esters) are reacted with alkyl halides (e.g., 1-isobutyl bromide) in polar aprotic solvents like acetone or acetonitrile, using a base such as K₂CO₃ to deprotonate the pyrazole nitrogen. Reflux conditions (24–72 hours) are critical for complete substitution .
  • Key Data :

  • Reagents : Pyrazole dicarboxylate (1 mmol), alkyl halide (1 mmol), K₂CO₃ (1 mmol), acetone (10 mL).
  • Yield : ~35–70% after recrystallization from diethyl ether or ethanol .

Q. How are crystallographic techniques like XRD applied to determine the structural properties of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is used to resolve lattice parameters, space groups, and intermolecular interactions. For pyrazole derivatives, monoclinic or orthorhombic systems are common, with lattice angles (e.g., β = 90–110°) and unit cell volumes (e.g., 500–700 ų) determined via SHELX software .
  • Key Data :

  • Crystallographic Software : SHELXL (refinement), SHELXS/SHELXD (structure solution) .
  • Typical Parameters : Monoclinic system (space group P2₁/c), Z = 4, R-factor < 0.05 .

Q. What spectroscopic methods are used to validate the functional groups and purity of synthesized derivatives?

  • Methodological Answer :

  • FTIR : Identifies ester carbonyl stretches (~1700–1750 cm⁻¹), C–N pyrazole ring vibrations (~1500–1600 cm⁻¹), and alkyl C–H bonds (~2800–3000 cm⁻¹) .
  • NMR : ¹H NMR confirms substituent integration (e.g., isobutyl CH₂ protons at δ 3.3–3.5 ppm; ester ethyl groups at δ 1.4 ppm) .
  • TEM/LC-MS : Validates morphology (e.g., prismatic crystals) and molecular weight (e.g., m/z 317.2 [M+H]⁺) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, Hirshfeld analysis) elucidate intermolecular interactions in pyrazole dicarboxylate crystals?

  • Methodological Answer : Density Functional Theory (DFT) calculates optimized geometries and electrostatic potentials, while Hirshfeld surfaces quantify intermolecular contacts (e.g., C–H···O, π-π stacking). For example, weak C–H···O hydrogen bonds (2.5–3.0 Å) and π-π interactions (3.4–3.8 Å) stabilize crystal packing .
  • Key Data :

  • Software : Gaussian (DFT), CrystalExplorer (Hirshfeld) .
  • Interactions : C–H···O (30–40% contribution), van der Waals (50–60%) .

Q. What strategies address synthetic challenges in functionalizing the pyrazole core with bulky substituents (e.g., isobutyl groups)?

  • Methodological Answer : Steric hindrance from bulky groups requires:

  • Solvent Optimization : High-polarity solvents (DMF, DMSO) enhance solubility.
  • Catalysis : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency.
  • Microwave Assistance : Reduces reaction time (6–12 hours vs. 24–72 hours) .
    • Case Study : Using microwave irradiation, diethyl 4-phenethylpyrazole-3,5-dicarboxylate achieved 65% yield in 8 hours vs. 35% in 24 hours under reflux .

Q. How do structural modifications (e.g., substituent position, electronic effects) influence biological activity in pyrazole derivatives?

  • Methodological Answer : Isobutyl groups enhance lipophilicity (logP > 2.5), improving membrane permeability. Electron-withdrawing substituents (e.g., nitro, cyano) at the 1-position increase electrophilicity, enhancing binding to enzymatic targets (e.g., kinase inhibitors) .
  • Key Data :

  • SAR Trends : 1-isobutyl derivatives show 2–5× higher activity than methyl analogs in cytotoxicity assays .

Q. What analytical approaches resolve contradictions in crystallographic data for polymorphic forms of this compound?

  • Methodological Answer : Conflicting lattice parameters or space groups require:

  • Temperature-Dependent XRD : Identifies thermal expansion effects.
  • Rietveld Refinement : Differentiates between pseudo-symmetry and true polymorphism.
  • DSC/TGA : Correlates thermal stability with crystal forms .
    • Case Study : Two polymorphs of diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate showed ∆melting points of 15°C due to varied C–H···O networks .

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